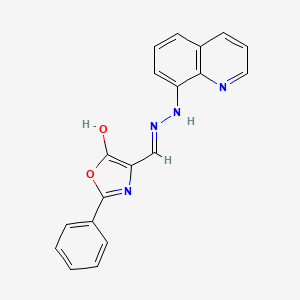![molecular formula C20H24N4O2 B6073664 2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B6073664.png)
2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol, also known as IPPE, is a chemical compound with potential applications in various scientific research fields. IPPE is a synthetic compound that was first synthesized in 2004 and has since been studied for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. Additionally, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines and inhibit the activity of COX-2. This compound can also increase the levels of acetylcholine in the brain by inhibiting the activity of acetylcholinesterase. Additionally, this compound can activate the AMPK pathway, which can increase glucose uptake and fatty acid oxidation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been shown to have potential therapeutic effects in various scientific research fields. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects. Additionally, the potential side effects of this compound are not fully known, and more research is needed to determine its safety.
Direcciones Futuras
There are several future directions for research on 2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol. One potential direction is to study its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease in more detail. Another potential direction is to investigate its potential use in the treatment of cancer. Additionally, more research is needed to elucidate its mechanism of action and potential side effects. Overall, this compound has potential applications in various scientific research fields, and more research is needed to fully understand its effects.
Métodos De Síntesis
The synthesis of 2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol involves a multi-step process that starts with the reaction of indole-3-carboxaldehyde with hydrazine hydrate to form 5-(1H-indol-1-ylmethyl)-1H-pyrazole. This intermediate is then reacted with piperidine and acetic anhydride to form this compound. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol has been studied for its potential therapeutic effects in various scientific research fields. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
[2-(2-hydroxyethyl)piperidin-1-yl]-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-12-9-17-6-3-4-10-24(17)20(26)18-13-16(21-22-18)14-23-11-8-15-5-1-2-7-19(15)23/h1-2,5,7-8,11,13,17,25H,3-4,6,9-10,12,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABFFCFGWLUORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(ethoxyacetyl)-2-pyrrolidinyl]-N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6073594.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)
![4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methylphenyl)propanamide](/img/structure/B6073606.png)
![ethyl 5-(4-ethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073612.png)

![2,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6073617.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide](/img/structure/B6073642.png)
![2-[(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6073643.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1-cyclohexene-1-carboxamide](/img/structure/B6073645.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6073656.png)
![N-benzyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6073666.png)
![2-iodo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073674.png)
